molecular formula C12H10O B051918 4-Phenylphenol CAS No. 92-69-3

4-Phenylphenol

Cat. No. B051918
CAS RN: 92-69-3
M. Wt: 170.21 g/mol
InChI Key: YXVFYQXJAXKLAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenylphenol derivatives involves oxidative polycondensation methods, where compounds such as 4-((2-phenylhydrazono)methyl)phenol (4-PHMP) are polymerized using oxidizing agents in aqueous alkaline mediums. This process results in polymers with phenylene and oxyphenylene units, showcasing significant thermal stability and electrochemical properties, making them suitable for applications like solar-cell technologies (Demir, 2012).

Molecular Structure Analysis

Research on molecular structures, such as those of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol, reveals intricate details about intermolecular hydrogen bonding and other stabilizing interactions. These studies help in understanding the structural basis for the reactivity and properties of 4-Phenylphenol derivatives (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical behavior of 4-Phenylphenol compounds is diverse, with studies showing their capabilities to undergo various reactions, such as the synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization. These reactions are fundamental in expanding the applications of 4-Phenylphenol derivatives in fields like dye synthesis and as solvatochromic switches (Xu et al., 2010).

Physical Properties Analysis

The physical properties of 4-Phenylphenol derivatives, such as their thermal stability and solubility in polar solvents, are crucial for their application in high-performance materials. For instance, poly(4-PHMP) demonstrates high thermal stability and solubility in solvents like dimethyl sulfoxide and dimethylformamide, which is essential for processing and application in electronic devices (Demir, 2012).

Chemical Properties Analysis

The electrochemical properties of 4-Phenylphenol derivatives, such as low band gaps and semiconductor behavior, underscore their potential in electronic and optoelectronic applications. These properties are determined through methods like cyclic voltammetry and electrochemistry, offering insights into their suitability for specific applications, such as solar cells and electronic devices (Demir, 2012).

Scientific Research Applications

  • Organic Synthesis : 4-Phenylphenol is used in the Suzuki reaction for synthesizing biaryl compounds, an environmentally friendly method suitable for undergraduate education (Aktoudianakis et al., 2008).

  • Environmental Analysis : It serves as a chromogenic substrate in colorimetric methods for determining ammonium in soil and water, offering alternatives to traditional substrates with lower interference and higher sensitivity (Rhine et al., 1998).

  • Electropolymerization Studies : 4-Phenylphenol is investigated for its role in electropolymerization processes, particularly in organic media. This research is significant for developing new materials for sensing applications (Kiss et al., 2022).

  • Pharmacokinetic Studies : It's used as a model substrate in studies investigating drug metabolism under various physiological conditions (Almási et al., 2006).

  • Water Quality Monitoring : 4-Phenylphenol is analyzed in tap water to monitor environmental contamination. Such studies are crucial for assessing compliance with health guidelines (Higashi, 2017).

  • Plant Biology : In plant biology, 4-Phenylphenol is relevant to the study of phenolic compounds' roles under abiotic stress, contributing to the understanding of plant resilience mechanisms (Sharma et al., 2019).

  • Material Science : 4-Phenylphenol is used in synthesizing new polyphenols with potential applications in solar cells and other electronic devices (Demir, 2012).

  • Luminescence Studies : Its interactions with β-cyclodextrin/sodium chloride solid matrices are studied for understanding luminescence properties, which can be applied in analytical chemistry (Richmond & Hurtubise, 1991).

Safety And Hazards

4-Phenylphenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The 4-Phenylphenol market is projected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for dye intermediates, coatings, corrosion inhibitors, and other applications .

properties

IUPAC Name

4-phenylphenol
Source PubChem
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InChI

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
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InChI Key

YXVFYQXJAXKLAK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
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Molecular Formula

C12H10O
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Related CAS

28826-57-5
Record name [1,1′-Biphenyl]-4-ol, homopolymer
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DSSTOX Substance ID

DTXSID7021152
Record name 4-Phenylphenol
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Molecular Weight

170.21 g/mol
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Physical Description

Nearly white solid; [Hawley] Light tan powder or flakes; [MSDSonline]
Record name 4-Hydroxybiphenyl
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Boiling Point

305-308 °C
Record name 4-HYDROXYBIPHENYL
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Flash Point

165.5 °C, 330 °F
Record name 4-Hydroxybiphenyl
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Solubility

SLIGHTLY SOL IN PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE, SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS; INSOLUBLE IN WATER, Soluble in oxygenated solvents., Water solubility = 56.2 mg/l
Record name 4-HYDROXYBIPHENYL
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Density

1.27 kg/l @ 25 °C
Record name 4-HYDROXYBIPHENYL
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Vapor Pressure

0.0000188 [mmHg]
Record name 4-Hydroxybiphenyl
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Mechanism of Action

The cytotoxic effects of biphenyl (BP) and its hydroxylated derivatives, o-phenylphenol (OPP), m-phenylphenol (MPP) and p-phenylphenol PPP) ... were investigated in freshly isolated rat hepatocytes. OPP, MPP and PPP, at concn of 0.75 mM, resulted in the loss of intracellular ATP, glutathione (GSH) and protein thiols, causing cell death. OPP epoxide and BP were less toxic than the OPP isomers. MPP or PPP compared with OPP caused serious impairments in oxidative phosphorylation in mitochondria isolated from rat liver. ... These results indicate that the addition of a hydroxyl group to the aromatic ring of BP enhances BP induced cytotoxicity and that the mitochondria are a common target of OPP isomers and other BP derivatives. In addition, the para- or meta-hydroxyl groups rather than the ortho-hyroxyl group incr the toxicity. ...
Record name 4-HYDROXYBIPHENYL
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Product Name

4-Phenylphenol

Color/Form

NEARLY WHITE CRYSTALS, NEEDLES OR PLATES FROM DILUTE ALCOHOL, White flakes

CAS RN

92-69-3, 1322-20-9
Record name 4-Hydroxybiphenyl
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Record name [1,1'-Biphenyl]-4-ol
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Record name 4-Phenylphenol
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Record name [1,1'-biphenyl]ol
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Record name 4-BIPHENYLOL
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Record name 4-HYDROXYBIPHENYL
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Melting Point

164-165 °C
Record name 4-HYDROXYBIPHENYL
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Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.02 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 4-bromophenol (173 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 154 mg (91%) of the title compound.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

Following the procedure of Example 1 but using 0.561 g. of PGA2, 0.302 ml. of triethylamine, 0.286 ml. of isobutylchloroformate, and 0.570 g. of p-phenylphenol, there is obtained a crude oily residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-hexane (2:3) saturated with water. The residue obtained by concentration of selected fractions, 0.381 g., an oil, is the title compound, having Rf 0.5 (TLC on silica gel in ethyl acetate-hexane (2:3).
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Synthesis routes and methods III

Procedure details

Following the procedure of Example 1 but using 0.535 g. of PGF2 α, 0.254 ml. of triethylamine, 0.238 ml. of isobutylchloroformate, and 0.385 g. of p-phenylphenol, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate followed by acetonitrile. The residue obtained by concentration of selected fractions, 0.270 g., is crystallized from ethyl acetate diluted with an equal volume of hexane as the title compound, white free-flowing crystals, m.p. 114.3°-116.8° C. having Rf 0.25 (TLC on silica gel in ethyl acetate).
Name
PGF2 α
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylphenol
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Citations

For This Compound
2,140
Citations
SP Verevkin - The Journal of Chemical Thermodynamics, 1998 - Elsevier
… The only previous determinations of the enthalpies of sublimation of 2- and 4-phenylphenol … Location of the phenyl rings in the para-position to the hydroxy group in 4-phenylphenol and …
Number of citations: 22 www.sciencedirect.com
BK Chen, YJ Tsai, SY Tsay - Polymer international, 2006 - Wiley Online Library
Novel soluble copolyimides containing phenyl and hydroxyl pendant groups were synthesized from pyromellitic dianhydride (PMDA) and two diamines, 2,6‐diamino‐4‐phenylphenol (…
Number of citations: 45 onlinelibrary.wiley.com
SM Ramasamy, RJ Hurtubise - Microchemical journal, 1989 - Elsevier
… For example, the limit of detection of 4-phenylphenol improved from 1.5 ng for both RTF and RTP on untreated filter paper to 0.65 to 0.75 ng for RTF and RTP, respectively, on o-CD …
Number of citations: 10 www.sciencedirect.com
MD Richmond, RJ Hurtubise - Analytical chemistry, 1991 - ACS Publications
… obtained for 4phenylphenol adsorbed on ¿-cyclodextrin (CD)/… rate constant from the triplet state of 4-phenylphenol. … compare the luminescence results obtainedfor 4-phenylphenol (4-PP…
Number of citations: 19 pubs.acs.org
X Xiao, S Tu, C Zheng, H Zhong, X Zuo, J Nan - RSC advances, 2015 - pubs.rsc.org
… The as-synthesized β-Bi2O3 shows excellent photocatalytic activity toward the degradation of 4-phenylphenol under visible-light irradiation, which is 3.7 and 21.4 times faster than the …
Number of citations: 24 pubs.rsc.org
F Jimenez-Cruz, G Perez-Caballero… - … Section C: Crystal …, 2000 - scripts.iucr.org
… Currently, we are developing a series of novel arylazo dyes derived from 4-phenylphenol in order to investigate the tautomeric equilibrium in solution. X-ray structure analysis of the title …
Number of citations: 11 scripts.iucr.org
J Li, M Ma, Z Wang - Toxicology in vitro, 2010 - Elsevier
… Moreover, in the present study, 4-phenylphenol induced the … that 4-t-OP, PCP and 4-phenylphenol were able to interact with … This study revealed that 4-t-OP, PCP and 4-phenylphenol …
Number of citations: 138 www.sciencedirect.com
P Xu, J Kumar, L Samuelson, AL Cholli - Biomacromolecules, 2002 - ACS Publications
… In this work, effort has been made to understand the mechanism of enzymatically polymerized 4-phenylphenol. The goal was to monitor the changes in molecular weight as a function of …
Number of citations: 42 pubs.acs.org
JM Bello, RJ Hurtubise - Applied spectroscopy, 1988 - opg.optica.org
… lifetimes of PABA and 4-phenylphenol adsorbed on 0.05 % and 80 % a… 4-phenylphenol decrease significantly in the 0.05% mixture. However, the RTF quantum yields of 4-phenylphenol …
Number of citations: 22 opg.optica.org
SM Ramasamy, RJ Hurtubise - Talanta, 1989 - Elsevier
… (4,) values for 4-phenylphenol adsorbed on filter paper from … had been obtained from 4-phenylphenol present with this salt … yield values obtained for 4-phenylphenol. The samples were …
Number of citations: 22 www.sciencedirect.com

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